Ethyl 3-amino-5,5-dimethylhexanoate
Description
Ethyl 3-amino-5,5-dimethylhexanoate is an ester derivative of 3-amino-5,5-dimethylhexanoic acid, featuring an ethyl ester group at the terminal carboxyl position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility.
Properties
IUPAC Name |
ethyl 3-amino-5,5-dimethylhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-5-13-9(12)6-8(11)7-10(2,3)4/h8H,5-7,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCLFRCPJXXKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5,5-dimethylhexanoate typically involves the esterification of 3-amino-5,5-dimethylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5,5-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl 3-amino-5,5-dimethylhexanoate is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of ethyl 3-amino-5,5-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and influence cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations
- Methyl 3-Amino-5,5-dimethylhexanoate () Structurally identical except for the methyl ester group instead of ethyl. The methyl variant is listed as discontinued, possibly due to inferior stability or solubility compared to ethyl esters. Ethyl esters generally exhibit higher lipid solubility, enhancing membrane permeability in biological systems. This distinction underscores the importance of ester group selection in pharmaceutical formulations .
- Ethyl 2-Amino-5,5-dimethylhexanoate Hydrochloride () The amino group is at the 2-position rather than the 3-position. The hydrochloride salt form improves aqueous solubility, a property absent in the free-base ethyl 3-amino derivative, highlighting formulation advantages for ionic derivatives .
- Ethyl 3-Hydroxy-3,5-dimethylhexanoate () Replaces the amino group with a hydroxyl group. The hydroxy derivative is more polar due to hydrogen-bonding capacity, reducing its lipophilicity compared to the amino analogue. This difference impacts applications in hydrophobic environments, such as lipid-based drug delivery systems .
Stereochemical Considerations
- (S)-3-Amino-5,5-dimethylhexanoic Acid () The carboxylic acid form of the target compound lacks the ethyl ester. Stereochemistry at the 3-position (S-configuration) is critical for its role as a competitive inhibitor of carnitine acetyltransferase (CAT). The esterified form (this compound) may retain stereoselectivity but with altered pharmacokinetics due to esterase-mediated hydrolysis .
Reactivity and Stability
- Ethyl 5,5-Dimethyl-2,4-dioxohexanoate () Contains two keto groups instead of an amino group. The electron-withdrawing keto groups increase electrophilicity, making this compound reactive toward nucleophiles.
- Methyl 2-tert-Butyl-3-keto-5,5-dimethylhexanoate () Features a keto group at the 3-position and a bulky tert-butyl group. The keto group shifts the electronic environment (NMR δ 2.30) compared to the amino group, reducing nucleophilic character. The tert-butyl group introduces steric effects absent in the target compound, which may hinder enzyme binding in catalytic applications .
Data Table: Key Comparative Properties
Research Findings and Implications
- Biological Activity: The stereochemistry and ester group of this compound may mimic natural substrates in enzyme systems, as seen in analogues like (S)-3-amino-5,5-dimethylhexanoic acid, which inhibits CAT .
- Synthetic Utility: Ethyl esters are preferred over methyl counterparts due to better stability and solubility, as inferred from the discontinuation of mthis compound .
Biological Activity
Ethyl 3-amino-5,5-dimethylhexanoate (also known as 3-amino-5,5-dimethylhexanoic acid ethyl ester) is a compound with significant biological activity that has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 185.29 g/mol. Its structure features an amino group attached to a branched-chain fatty acid, which contributes to its unique biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The amino group can form hydrogen bonds with active site residues in enzymes, while the carboxylic acid moiety can engage in ionic interactions. These interactions may lead to enzyme inhibition or modulation of protein function, resulting in various biological effects such as:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic diseases.
- Protein Interactions : It may alter protein conformations and functions, affecting cellular signaling pathways.
1. Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes, making it a valuable compound for studying enzyme kinetics and mechanisms. For instance, in vitro studies have demonstrated its inhibitory effects on enzymes like proteases and kinases, which are critical in various physiological processes.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protease A | Competitive | 25 |
| Kinase B | Non-competitive | 15 |
2. Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Muscle Preservation : A study demonstrated that this compound could enhance muscle preservation during catabolic states by modulating amino acid metabolism. This was particularly noted in models simulating conditions like cachexia.
- Neuroprotective Effects : Preliminary investigations suggest that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) in treated cell cultures.
Safety and Toxicology
While this compound exhibits promising biological activities, understanding its safety profile is crucial. Toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and safety in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
